1,2,3,6-Tetrahydrophthalimide

Übersicht

Beschreibung

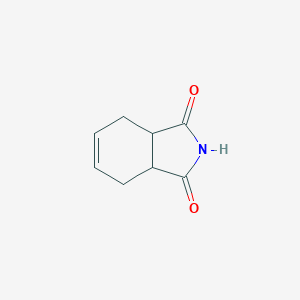

3alpha, 4, 7, 7alpha-Tetrahydro-1H-isoindole-1, 3(2H)-dione, also known as 1, 2, 3, 6-tetrahydrophthalimide or 4-cyclohexene-1, 2-dicarboximide, belongs to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that an isoindole bearing a ketone. 3alpha, 4, 7, 7alpha-Tetrahydro-1H-isoindole-1, 3(2H)-dione exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3alpha, 4, 7, 7alpha-tetrahydro-1H-isoindole-1, 3(2H)-dione is primarily located in the cytoplasm.

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Pharmacokinetics

Based on its molecular weight of 1511626 , it is likely to have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,6-Tetrahydrophthalimide. For instance, temperature, pH, and the presence of other chemicals can affect its stability and activity .

Biologische Aktivität

1,2,3,6-Tetrahydrophthalimide (THPI) is an organic compound with the molecular formula C8H9NO2. It is primarily recognized as a metabolite of the fungicide captan, which is extensively used in agriculture. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and implications in toxicological studies. This article explores the biological activity of THPI, summarizing key research findings, case studies, and relevant data.

THPI is characterized by its pale yellow to light beige color and belongs to the isoindole family. It can be synthesized through various methods, including the Diels-Alder reaction between butadiene and maleic anhydride. The compound serves as an intermediate in the synthesis of other biologically active molecules, notably cis-captafol.

Antimicrobial Properties

Research has indicated that THPI exhibits antimicrobial activity against various pathogens. A study demonstrated that N-substituted derivatives of THPI displayed significant inhibition against gram-negative bacteria such as Escherichia coli. The inhibition zones were measured in millimeters (mm), as shown in Table 1 below:

| Compound No. | Inhibition Zone (mm) |

|---|---|

| Standard (Cephalexin) | 48 |

| 1 | 3 |

| 2 | 2 |

| 3 | 5 |

| 4 | 3 |

| 5 | 1 |

| 6 | 2 |

| 7 | 4 |

| 8 | 2 |

Note: The table reflects the antibacterial efficacy of synthesized compounds derived from THPI .

Toxicological Studies

THPI has been implicated in various toxicological assessments due to its association with captan. Studies have shown that exposure to captan can lead to reproductive toxicity and other adverse effects. Specifically, THPI was identified as a significant residue in plant metabolism studies involving captan, raising concerns about its potential health risks upon exposure through agricultural products .

The mechanisms through which THPI exerts its biological effects are still under investigation. However, it is known that THPI can be further metabolized by certain bacteria into less harmful substances via specific biochemical pathways. For instance, Bacillus circulans can utilize captan as an energy source and degrade it into THPI.

Case Studies

Several epidemiological studies have focused on the health impacts associated with exposure to captan and its metabolites like THPI. A comprehensive review highlighted that chronic exposure to captan may lead to increased cancer risks due to its carcinogenic potential. While direct evidence linking THPI to cancer remains inconclusive, its role as a degradation product necessitates further investigation into its long-term effects on human health .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

THPI serves as a precursor for various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the synthesis of:

- Antimicrobial agents : THPI derivatives have shown activity against various bacterial strains using methods like disc diffusion to measure inhibition zones .

- Anti-cancer drugs : Research indicates that THPI can be modified to create compounds with anti-cancer properties.

Case Study: Antimicrobial Activity

A study synthesized several THPI derivatives and tested their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like cephalexin .

| Compound No. | Inhibition Zone (mm) |

|---|---|

| Standard Cephalexin | 48 |

| Compound 3 | 3 |

| Compound 4 | 2 |

| Compound 5 | 3 |

Agrochemical Applications

2. Pesticide Metabolite

Material Science Applications

3. Polymer Synthesis

THPI is utilized in the development of bio-based polymers. Research has demonstrated that N-substituted derivatives of THPI can be polymerized to create materials with desirable thermal and mechanical properties . These bio-based materials are increasingly relevant due to their reduced environmental impact compared to traditional plastics.

Case Study: Polymerization Techniques

In one study, N-alkyl THPI derivatives were synthesized and polymerized using benzoyl peroxide (BPO) as an initiator. The resulting polymers were characterized using techniques such as FTIR and DSC, revealing their thermal stability and potential applications in various industries .

Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds | Antimicrobial and anti-cancer properties |

| Agrochemicals | Metabolite of pesticides | Detected in agricultural environments |

| Material Science | Development of bio-based polymers | Good thermal stability; potential industrial use |

Eigenschaften

IUPAC Name |

3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFBTOJCKSRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026513 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

190 °C | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

85-40-5 | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3alpha,4,7,7alpha-Tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.